molecular formula C16H29NO4 B10838416 (E)-10-Nitrohexadec-9-enoic Acid

(E)-10-Nitrohexadec-9-enoic Acid

Katalognummer B10838416
Molekulargewicht: 299.41 g/mol
InChI-Schlüssel: WZWPBDQYCAJWSX-FYWRMAATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-10-Nitrohexadec-9-enoic Acid, also known as 10-nitropalmitoleic acid, is a nitro-fatty acid derivative. It is characterized by the presence of a nitro group (-NO2) attached to the 10th carbon of a hexadecenoic acid chain. This compound has garnered significant interest due to its potential biological and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-10-Nitrohexadec-9-enoic Acid typically involves the nitration of hexadecenoic acid derivatives. One common method is the reaction of palmitoleic acid with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (E)-10-Nitrohexadec-9-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

(E)-10-Nitrohexadec-9-enoic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (E)-10-Nitrohexadec-9-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that modulate cellular signaling pathways. These pathways are involved in processes such as inflammation, oxidative stress, and cell proliferation .

Similar Compounds:

Uniqueness: this compound is unique due to its specific structural configuration and the position of the nitro group, which confer distinct chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C16H29NO4

Molekulargewicht

299.41 g/mol

IUPAC-Name

(E)-10-nitrohexadec-9-enoic acid

InChI

InChI=1S/C16H29NO4/c1-2-3-4-9-12-15(17(20)21)13-10-7-5-6-8-11-14-16(18)19/h13H,2-12,14H2,1H3,(H,18,19)/b15-13+

InChI-Schlüssel

WZWPBDQYCAJWSX-FYWRMAATSA-N

Isomerische SMILES

CCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]

Kanonische SMILES

CCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.